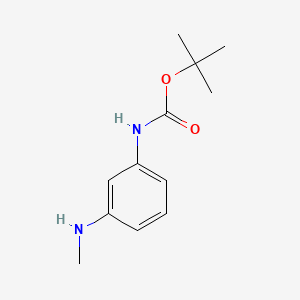

tert-Butyl (3-(methylamino)phenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-Butyl (3-(methylamino)phenyl)carbamate is a chemical compound with the CAS Number: 1134328-09-8 . It has a molecular weight of 222.29 and a molecular formula of C12H18N2O2 . It is a white to black liquid or solid .

Molecular Structure Analysis

The molecular structure of tert-Butyl (3-(methylamino)phenyl)carbamate consists of a carbamate group attached to a tert-butyl group and a 3-(methylamino)phenyl group . The average mass of the molecule is 222.283 Da and the monoisotopic mass is 222.136826 Da .Physical And Chemical Properties Analysis

Tert-Butyl (3-(methylamino)phenyl)carbamate is a white to black liquid or solid . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Techniques

One of the pivotal applications of tert-Butyl (3-(methylamino)phenyl)carbamate is in the realm of organic synthesis, where it serves as a versatile intermediate. For instance, it has been utilized in the synthesis of chiral amino carbonyl compounds through asymmetric Mannich reactions, highlighting its importance in creating enantiomerically pure substances, which are crucial for pharmaceutical applications (Yang, Pan, & List, 2009). Additionally, its role in the preparation and Diels-Alder reaction of amido substituted furans demonstrates its utility in constructing complex molecular architectures, further emphasizing its significance in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).

Deprotection and Selectivity

The compound has also been identified as an effective substrate in studies focusing on deprotection strategies. For example, aqueous phosphoric acid has been shown to be an environmentally benign reagent for the deprotection of tert-butyl carbamates, including tert-Butyl (3-(methylamino)phenyl)carbamate. This process is characterized by its mildness and high selectivity, preserving the stereochemical integrity of sensitive functional groups in complex molecules (Li et al., 2006).

Pharmaceutical Intermediates

Its utility extends to the synthesis of biologically active compounds, such as in the rapid synthetic method development for important intermediates in drug synthesis. A notable example includes its conversion to other compounds through acylation, nucleophilic substitution, and reduction steps, highlighting its role in the efficient production of pharmaceutical agents (Zhao, Guo, Lan, & Xu, 2017).

Anti-inflammatory Properties

Moreover, derivatives of tert-Butyl (3-(methylamino)phenyl)carbamate have been synthesized and evaluated for their anti-inflammatory activities. This application is crucial in the development of new therapeutic agents, where some derivatives have shown promising results in experimental models, offering insights into potential pharmaceutical developments (Bhookya, Pochampally, Valeru, Sunitha, Balabadra, Manga, & Kudle, 2017).

Safety And Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[3-(methylamino)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(8-10)13-4/h5-8,13H,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQSQKBDOJILSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20721003 |

Source

|

| Record name | tert-Butyl [3-(methylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(methylamino)phenyl)carbamate | |

CAS RN |

1134328-09-8 |

Source

|

| Record name | tert-Butyl [3-(methylamino)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20721003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B592048.png)

![4-[(2-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B592053.png)

![7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B592055.png)

![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)

![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)